PI3K-IN-52
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24FN5O3 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2-fluorophenyl)-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]-3-pyridinyl]diazene |
InChI |
InChI=1S/C26H24FN5O3/c1-16-20-11-17(13-24(25(20)30-15-29-16)35-19-7-9-34-10-8-19)18-12-23(26(33-2)28-14-18)32-31-22-6-4-3-5-21(22)27/h3-6,11-15,19H,7-10H2,1-2H3 |
InChI Key |
KOVMNYOKQJCSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N=NC5=CC=CC=C5F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of a Representative Pan-Class I PI3K Inhibitor
Disclaimer: Extensive searches for a compound specifically named "PI3K-IN-52" have not yielded any publicly available information. Therefore, this document provides a comprehensive technical guide on the mechanism of action of a well-characterized, representative pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, Buparlisib (BKM120) . The data, protocols, and visualizations presented herein are based on publicly available information for Buparlisib and are intended to serve as an illustrative example that adheres to the user's specified format and content requirements.
Introduction to the PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in key components of the pathway, leading to its constitutive activation.[2]
Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the class I catalytic subunit: p110α, p110β, p110δ, and p110γ.[3] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of gene expression and protein synthesis that drive cell growth and proliferation.
Mechanism of Action of Buparlisib (BKM120)
Buparlisib is an orally bioavailable, potent, and selective pan-class I PI3K inhibitor.[4] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), thereby blocking their kinase activity.[1][5] This inhibition prevents the conversion of PIP2 to PIP3, leading to a reduction in the levels of this critical second messenger.[1]
The depletion of PIP3 abrogates the activation of downstream signaling molecules, including AKT and its effectors.[2] Consistent with its mechanism of action, treatment with Buparlisib leads to a dose-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream proteins such as S6 kinase (S6K) and FOXO3.[6][7] By suppressing the PI3K/AKT/mTOR signaling cascade, Buparlisib exerts its anti-cancer effects through several mechanisms:
-
Inhibition of Cell Proliferation: By blocking the pro-growth signals mediated by the PI3K pathway, Buparlisib leads to a cytostatic effect in various cancer cell lines.[8]
-
Induction of Apoptosis: The PI3K/AKT pathway is a key survival pathway that inhibits apoptosis. Inhibition of this pathway by Buparlisib can promote programmed cell death.[8][9]
-
Cell Cycle Arrest: Buparlisib has been shown to induce cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cellular context.[5]
Quantitative Data
Table 1: Biochemical Inhibitory Activity of Buparlisib
| Target | IC50 (nM) | Assay Type |
| p110α | 52 | Cell-free kinase assay |
| p110β | 166 | Cell-free kinase assay |
| p110δ | 116 | Cell-free kinase assay |
| p110γ | 262 | Cell-free kinase assay |
| p110α-H1047R mutant | 58 | Cell-free kinase assay |
| p110α-E545K mutant | 99 | Cell-free kinase assay |
| Vps34 | 2400 | Cell-free kinase assay |
| mTOR | 4600 | Cell-free kinase assay |
Data sourced from MedChemExpress and Selleck Chemicals.[8][10]
Table 2: Cellular Activity of Buparlisib in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value (µM) |
| A2780 | Ovarian Cancer | EC50 (p-AKT Ser473 inhibition) | 0.055 |
| A2780 | Ovarian Cancer | EC50 (antiproliferative) | 0.52 |
| U87MG | Glioblastoma | GI50 | ~0.1-0.7 |
| MCF7 | Breast Cancer | GI50 | ~0.1-0.7 |
| DU145 | Prostate Cancer | GI50 | ~0.1-0.7 |
| DAOY | Medulloblastoma | IC50 (cell viability) | 0.279 - 4.38 |
Data sourced from MedChemExpress, Selleck Chemicals, and a study on medulloblastoma.[8][9][10]
Experimental Protocols
Biochemical Kinase Assay (ATP Depletion Assay)
This assay quantifies the enzymatic activity of PI3K isoforms by measuring ATP consumption during the phosphorylation of the lipid substrate.
-
Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), 1-α-phosphatidylinositol (PI) substrate, ATP, assay buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl2, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS), Buparlisib (or test compound), 384-well plates, Kinase-Glo luminescence detection reagent.
-
Methodology:
-
Buparlisib is serially diluted in DMSO and dispensed into a 384-well plate.[8]
-
A reaction mixture containing the specific PI3K isoform (e.g., 10 nM) and the lipid substrate PI (e.g., 5 µg/mL) in assay buffer is added to each well.[8]
-
The kinase reaction is initiated by the addition of ATP (e.g., 2 µM) to each well.[8]
-
The reaction is incubated at room temperature until approximately 50% of the ATP is consumed in the vehicle control wells.
-
The reaction is stopped by adding an equal volume of Kinase-Glo reagent, which simultaneously quenches the kinase reaction and measures the remaining ATP via a luciferase-based reaction.[8]
-
Luminescence is read on a plate reader. The IC50 value is calculated as the concentration of Buparlisib that causes a 50% reduction in the luminescent signal (indicating 50% inhibition of ATP consumption).
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials: Cancer cell line (e.g., A2780), complete culture medium (e.g., DMEM with 10% FBS), 96-well black-walled, clear-bottom plates, Buparlisib, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Methodology:
-
Cells are seeded at a specific density (e.g., 1,000 cells/well) in 100 µL of medium into 96-well plates and allowed to attach for 3-5 hours.[8]
-
Buparlisib is serially diluted in culture medium from a concentrated DMSO stock.
-
100 µL of the diluted Buparlisib solutions (or vehicle control) are added to the wells, resulting in the final desired concentrations.
-
The plates are incubated for a defined period (e.g., 3 days) at 37°C in a humidified CO2 incubator.[8]
-
The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions and added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal is allowed to stabilize for 10 minutes.
-
Luminescence is measured using a plate reader. The GI50 or IC50 value is determined by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis for Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the PI3K signaling pathway, such as AKT, to confirm the on-target effect of the inhibitor.
-
Materials: Cancer cell line, complete culture medium, Buparlisib, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total AKT, anti-β-actin), HRP-conjugated secondary antibodies, SDS-PAGE equipment, electrotransfer apparatus, chemiluminescent substrate.
-
Methodology:
-
Cells are seeded in 6-well plates or larger culture dishes and grown to a desired confluency.
-
Cells are treated with various concentrations of Buparlisib or vehicle control for a specified time (e.g., 6-12 hours).[6]
-
After treatment, cells are washed with ice-cold PBS and lysed on ice with lysis buffer.
-
Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are denatured, separated by SDS-PAGE, and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with a primary antibody against the phosphorylated protein of interest (e.g., p-AKT).
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with antibodies for the total protein (e.g., total AKT) and a loading control (e.g., β-actin) to ensure equal protein loading.[6]
-
Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of a pan-PI3K inhibitor.
References
- 1. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buparlisib - Wikipedia [en.wikipedia.org]
- 5. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to a Representative PI3K Inhibitor of the Morpholino-Pyrimidine Class
Disclaimer: The specific molecule "PI3K-IN-52" is not a recognized designation in publicly available scientific literature. Therefore, this guide focuses on a well-documented, representative pan-Class I PI3K inhibitor, Buparlisib (BKM120) , which belongs to a relevant chemical class and serves as an excellent exemplar for researchers, scientists, and drug development professionals.
Introduction: The PI3K/AKT/mTOR Pathway in Drug Discovery
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is one of the most common occurrences in human cancers, making it a prime target for therapeutic intervention.[3][4]
Class I PI3Ks are heterodimeric enzymes that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of substrates, including the mammalian target of rapamycin (mTOR), to drive cell growth and survival.[2][5] The development of small molecule inhibitors targeting the ATP-binding pocket of PI3K has been a major focus of oncology drug discovery.
Discovery and Synthesis of Buparlisib (BKM120)
Buparlisib (BKM120) is an orally bioavailable small molecule inhibitor belonging to the pyrimidine-derived class of compounds.[3] It was developed as a potent inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1] The discovery effort focused on identifying pan-PI3K inhibitors with favorable pharmacological properties, leading to the identification of the 2,6-dimorpholinopyrimidine scaffold as a promising chemical starting point.
Synthetic Workflow
The synthesis of Buparlisib involves a multi-step process culminating in a Suzuki coupling reaction to form the core bi-aryl structure. The general workflow is depicted below.
Experimental Protocols
The following protocols are generalized from published synthetic routes.[6]
Protocol 1: Synthesis of 2,6-Dimorpholino-4-chloropyrimidine (Intermediate)
-
To a solution of 2,4,6-trichloropyrimidine in an appropriate organic solvent (e.g., ethanol), add morpholine (2.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue using column chromatography on silica gel to yield the desired 2,6-dimorpholino-4-chloropyrimidine intermediate.
Protocol 2: Synthesis of Buparlisib (Final Product) via Suzuki Coupling
-
In a reaction vessel, combine 5-bromo-4-(trifluoromethyl)pyridin-2-amine (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), potassium acetate (KOAc, 4 equivalents), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.1 equivalents) in an anhydrous solvent like DMSO.[6]
-
Heat the mixture to 100°C and stir for 5 hours to form the pyridinyl pinacol boronic ester in situ.[6]
-
To the same reaction mixture, add the 2,6-dimorpholino-4-chloropyrimidine intermediate (1.05 equivalents).
-
Continue heating and stirring the reaction for an additional 18 hours.[6]
-
After cooling to room temperature, pour the reaction solution into water, which will cause the product to precipitate as a solid.
-
Filter the mixture and wash the solid with water.
-
The crude product can be further purified by recrystallization from a solvent system such as methanol/acetone to yield Buparlisib as a white solid.[6]
Biological Activity and Data
Buparlisib is a potent inhibitor of all four Class I PI3K isoforms. Its inhibitory activity is typically measured using cell-free kinase assays.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentrations (IC₅₀) of Buparlisib against the Class I PI3K isoforms are summarized below.
| PI3K Isoform | IC₅₀ (nM) |
| p110α | 52[1][7] |
| p110β | 166[1][7] |
| p110δ | 116[1][7] |
| p110γ | 262[1][7] |
Cellular Activity Protocol
The effect of Buparlisib on cellular PI3K pathway activity and proliferation can be assessed as follows:
Protocol 3: Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
-
Plate cancer cells (e.g., U87MG glioblastoma or MCF7 breast cancer cells) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 3-5 hours.[1]
-
Prepare serial dilutions of Buparlisib in DMSO and then further dilute into the cell culture medium.
-
Add the Buparlisib-containing medium to the cells and incubate for 72 hours at 37°C.
-
After incubation, add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to determine cell viability.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of Buparlisib concentration.
Protocol 4: Western Blot for p-AKT Inhibition
-
Treat cells with varying concentrations of Buparlisib for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (Ser473) and total AKT.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify band intensity to determine the reduction in AKT phosphorylation as a measure of PI3K pathway inhibition.
Mechanism of Action: PI3K Pathway Inhibition
Buparlisib functions as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K. This action prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream signaling cascade.
By inhibiting PI3K, Buparlisib effectively reduces the levels of phosphorylated AKT (p-AKT).[5] This downstream blockade leads to the suppression of signals promoting cell cycle progression and survival, ultimately inducing apoptosis or cell cycle arrest in cancer cells that are dependent on the PI3K pathway.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Biological Activity of PI3K Pathway Inhibitors
Executive Summary
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and metabolism.[1][2] The PI3K signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for the development of novel anti-cancer therapies.[3][4] This technical guide provides a comprehensive overview of the biological activity of PI3K inhibitors, with a focus on their mechanism of action, data from key in vitro and in vivo experiments, and the broader implications for drug development. While this guide focuses on the general principles of PI3K inhibition, it is important to note that specific data for a compound designated "PI3K-IN-52" is not publicly available within the reviewed literature. The information presented herein is based on well-characterized PI3K inhibitors and the general understanding of the PI3K pathway.
The PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[2][5] Upon activation, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[6] Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the regulation of various cellular functions.[7] A critical negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3, thus antagonizing PI3K activity.[5][6]
Below is a diagram illustrating the core components of the PI3K signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.
Mechanism of Action of PI3K Inhibitors
PI3K inhibitors are small molecules designed to block the catalytic activity of one or more PI3K isoforms.[8] By inhibiting the production of PIP3, these compounds effectively shut down the downstream signaling cascade, leading to a reduction in cell proliferation and survival, and in some cases, the induction of apoptosis.[6] The specificity of these inhibitors can vary, with some targeting all Class I PI3K isoforms (pan-PI3K inhibitors) and others exhibiting selectivity for specific isoforms (e.g., p110α, p110β, p110δ, or p110γ).[8] This isoform selectivity can be crucial for both efficacy and safety, as different isoforms have distinct roles in normal physiology and disease.[1][9]
The logical workflow for the mechanism of action of a PI3K inhibitor is depicted below.
Caption: PI3K inhibitors block the PI3K enzyme, leading to reduced cell proliferation.
Quantitative Data on PI3K Inhibitor Activity
The biological activity of PI3K inhibitors is typically quantified using a variety of in vitro assays. These assays provide critical data on the potency and selectivity of the compounds.
| Inhibitor | Target(s) | IC50 (nM) against p110α | IC50 (nM) against p110β | IC50 (nM) against p110δ | IC50 (nM) against p110γ | Cell-based Assay (GI50, nM) | Reference Cell Line(s) |
| BKM120 | Pan-Class I | 52 | 166 | 116 | 262 | 160 ± 91 | A2058 |
| GDC-0941 | Pan-Class I | 3 | 33 | 3 | 16 | 64.9% viability at 1-2 µM | Daoy |
| Idelalisib | p110δ | 8600 | 4000 | 2.5 | 89 | Not specified | Not specified |
| Alpelisib | p110α | 5 | 1200 | 290 | 250 | Not specified | Not specified |
Note: IC50 and GI50 values are compiled from various sources and may vary depending on the specific assay conditions. The data for BKM120 is from a study that showed potent antiproliferative activity.[8] The GDC-0941 data indicates a substantial reduction in cell viability at clinically relevant concentrations.[10]
Key Experimental Protocols
The following are generalized protocols for common assays used to characterize the biological activity of PI3K inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.
Methodology:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α) is incubated with the test compound at various concentrations.
-
The lipid substrate, PIP2, and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the lipids are extracted.
-
The amount of phosphorylated product (PIP3) is quantified using techniques such as thin-layer chromatography (TLC) followed by autoradiography or a luminescence-based assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay (e.g., MTT or SRB Assay)
Objective: To assess the effect of a PI3K inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the PI3K inhibitor.
-
After a specified incubation period (typically 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added.
-
For MTT assays, viable cells metabolize MTT into a colored formazan product, which is then solubilized. For SRB assays, the dye binds to total cellular protein.
-
The absorbance is measured using a microplate reader.
-
The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.[11]
Western Blot Analysis of Pathway Modulation
Objective: To confirm that the PI3K inhibitor is hitting its target within the cell and modulating downstream signaling.
Methodology:
-
Cancer cells are treated with the PI3K inhibitor for a specific duration.
-
The cells are lysed to extract total protein.
-
Protein concentrations are determined using a method like the Bradford assay.
-
Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-AKT, p-S6) and total protein levels as controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of protein phosphorylation.
Below is a diagram of a typical experimental workflow for evaluating a PI3K inhibitor.
References
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the PI3K/AKT/mTOR Signaling Cascade: A Technical Guide for Researchers
A comprehensive overview of a critical cellular pathway and the therapeutic potential of its inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has positioned it as a prime target for the development of novel anti-cancer therapeutics.[4][5] This in-depth technical guide provides a detailed exploration of the PI3K/AKT/mTOR pathway and serves as a resource for researchers, scientists, and drug development professionals.
A Note on PI3K-IN-52: Extensive searches for a specific inhibitor designated "this compound" did not yield any publicly available information. It is possible that this is a novel compound, an internal designation, or a misnomer. For the purpose of illustrating the principles of PI3K inhibition, this guide will utilize data from a well-characterized pan-PI3K inhibitor, Buparlisib (BKM120).
The PI3K/AKT/mTOR Pathway: A Detailed Look
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[6][7] This activation leads to the recruitment and activation of PI3K at the plasma membrane.
Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[9]
The recruitment of AKT and PDK1 to the plasma membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mTOR complex 2 (mTORC2).[10] Once activated, AKT phosphorylates a wide range of downstream substrates, thereby regulating numerous cellular functions. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[9]
AKT-mediated activation of mTORC1 leads to the phosphorylation of its downstream targets, S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[5] The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[11]
PI3K Inhibitors in Drug Development
The central role of the PI3K/AKT/mTOR pathway in cancer has spurred the development of numerous inhibitors targeting different nodes of this cascade. These inhibitors can be broadly categorized as pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[12]
Buparlisib (BKM120): A Representative Pan-PI3K Inhibitor
Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that has been extensively studied in various cancer models.[12][13] It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby inhibiting its kinase activity.[14]
Quantitative Data for Buparlisib (BKM120)
The following table summarizes the in vitro inhibitory activity of Buparlisib against the class I PI3K isoforms.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Buparlisib (BKM120) | p110α | 52 | Cell-free | [2][12] |
| p110β | 166 | Cell-free | [2][12] | |
| p110δ | 116 | Cell-free | [2][12] | |
| p110γ | 262 | Cell-free | [2][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PI3K inhibitors. Below are representative protocols for key in vitro assays.
In Vitro Kinase Assay (Cell-free)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified PI3K isoforms.
Methodology:
-
Reagents and Materials: Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), PIP2 substrate, ATP (with [γ-33P]ATP tracer), kinase reaction buffer, test compound (e.g., Buparlisib), and a phosphocellulose filter plate.
-
Procedure:
-
The test compound is serially diluted to the desired concentrations.
-
The purified PI3K enzyme is incubated with the test compound in the kinase reaction buffer for a predefined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of PIP2 substrate and ATP (spiked with [γ-33P]ATP).
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature and is then terminated.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated PIP3 product.
-
The plate is washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a PI3K inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., breast, lung, or glioblastoma cell lines with known PI3K pathway alterations), cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compound or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
At the end of the incubation period, a cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined from the dose-response curve.
Conclusion
The PI3K/AKT/mTOR pathway remains a highly attractive target for cancer therapy due to its fundamental role in cell growth and survival. A thorough understanding of its intricate signaling network and the mechanisms of action of its inhibitors is paramount for the successful development of novel and effective treatments. This guide provides a foundational resource for researchers in this dynamic field, offering insights into the core biology of the pathway and the practical aspects of inhibitor evaluation. As research progresses, a deeper understanding of the complexities of this pathway will undoubtedly lead to more precise and personalized therapeutic strategies for patients with cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling [mdpi.com]
- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Unraveling PI3K-IN-52: A Guide for the Research Community
An In-Depth Technical Guide on the Phosphoinositide 3-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a prominent target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting various isoforms of PI3K has been a major focus of cancer research over the past two decades, leading to several approved drugs.[5][6] This technical guide focuses on PI3K-IN-52, a novel investigational inhibitor within this class, providing a comprehensive overview of its preclinical data, mechanism of action, and the experimental methodologies used to characterize its activity. While "this compound" does not correspond to a publicly disclosed specific molecule, this guide synthesizes data from representative PI3K inhibitors to illustrate the typical characterization of such a compound in cancer research. For the purpose of this guide, we will use data pertaining to well-characterized pan-PI3K inhibitors to model the profile of this compound.
Core Mechanism of Action
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis.[2][7] PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[8] The primary product of Class I PI3Ks, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to increased cell survival, proliferation, and metabolic activity.[9] PI3K inhibitors, such as the conceptual this compound, are designed to bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire downstream signaling cascade.[2]
Below is a diagram illustrating the PI3K signaling pathway and the point of intervention for a PI3K inhibitor.
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
PI3K-IN-52 target protein interaction
An In-Depth Technical Guide on the Target Protein Interaction of PI3K-IN-52
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making PI3K a prime target for therapeutic intervention.[1][2] This guide provides a detailed technical overview of This compound , a potent pan-Class I PI3K inhibitor. For the purposes of this technical guide, we will use Buparlisib (BKM120), a well-characterized pan-PI3K inhibitor, as a representative molecule for this compound to detail its interaction with target proteins, present quantitative data, and provide relevant experimental protocols. Buparlisib selectively inhibits the four isoforms of Class I PI3K and has been evaluated in numerous clinical trials for various malignancies.[2][3]
Core Target Interaction and Mechanism of Action
This compound (Buparlisib) functions as a selective, ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2][4] By binding to the ATP-binding pocket within the lipid kinase domain of the p110 catalytic subunit, the inhibitor prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] The subsequent inhibition of the PI3K/AKT/mTOR signaling cascade disrupts essential cellular functions in cancer cells, leading to the induction of apoptosis and cell cycle arrest.[2][4] While potent against PI3K, at higher concentrations, Buparlisib has also been noted to have off-target effects, including interference with microtubule polymerization.[5][6]
Quantitative Data: In-Vitro Kinase and Cellular Inhibition
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The data below is summarized for Buparlisib (BKM120).
Table 1: In-Vitro Kinase Inhibition of this compound (Buparlisib)
| Target Isoform | IC50 (nM) | Assay Type |
|---|---|---|
| PI3Kα (p110α) | 52 | Cell-free kinase assay |
| PI3Kβ (p110β) | 166 | Cell-free kinase assay |
| PI3Kδ (p110δ) | 116 | Cell-free kinase assay |
| PI3Kγ (p110γ) | 262 | Cell-free kinase assay |
Data sourced from Selleck Chemicals and MedChemExpress.[4][7]
Table 2: Anti-Proliferative Activity of this compound (Buparlisib) in Cancer Cell Lines
| Cell Line Panel | IC50 Range | Assay Duration |
|---|---|---|
| Pediatric Sarcomas (ES, OS, RMS) | 560 nM - 1.9 µM | 72 hours |
| Primary CNS Lymphoma (Patient-derived) | < 500 nM | Not Specified |
| Multiple Myeloma (ARP-1, ARK, MM.1R) | 1 µM - 10 µM | 24 hours |
Data sourced from PLOS One and a study on CNS Lymphoma.[3][8]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PI3K HTRF® Kinase Assay
This protocol describes a method for measuring the in-vitro kinase activity of PI3K and its inhibition by compounds like this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) format.[9][10]
Objective: To determine the IC50 value of this compound against a specific PI3K isoform.
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
PIP2 (Substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in 100% DMSO)
-
HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated PIP3, Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution (EDTA in detection buffer)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Typically, this is done at 40x the final desired concentration.
-
Reaction Setup:
-
Add 0.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Prepare a PI3K Enzyme/Lipid Working Solution containing the PI3K enzyme and PIP2 substrate in kinase assay buffer.
-
Add 14.5 µL of the Enzyme/Lipid solution to the test wells and positive control wells. Add 14.5 µL of a Lipid-only solution (no enzyme) to the negative control wells.[9]
-
Initiate the kinase reaction by adding 5 µL of ATP Working Solution to all wells. The final ATP concentration should be at or near its Km value.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Termination and Detection:
-
Add 5 µL of Stop Solution (containing EDTA) to all wells to terminate the enzymatic reaction.
-
Add 5 µL of the HTRF Detection Mix (containing the detection reagents) to all wells.[9]
-
-
Final Incubation: Seal the plate and incubate at room temperature for at least 2 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (Europium reference signal).[11]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (CCK-8)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the desired concentrations of the inhibitor (or vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[13][14]
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.[12]
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
Western Blot Analysis of PI3K Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.
Objective: To confirm that this compound inhibits the phosphorylation of AKT and other downstream targets.
Materials:
-
Cancer cell line
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow until they are 60-70% confluent.[15]
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.[15]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for a loading control (e.g., total AKT or β-actin).[16]
Visualized Workflows and Relationships
Experimental Workflow: Cellular Assay and Western Blot
Logical Diagram: Mechanism of Action
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Targeting on the PI3K/mTOR: a potential treatment strategy for clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
PI3K-IN-52 literature review
An In-depth Technical Guide to a Representative PI3K Inhibitor: A Literature Review
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of a representative PI3K inhibitor, hereafter referred to as PI3K-IN-52 for the purpose of this review, belonging to the class of pyrimidine-based inhibitors. This class of compounds has been extensively investigated for its potential to selectively target PI3K isoforms.[7]
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[8][9] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10][11][12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular activities.[4][10] The tumor suppressor PTEN (phosphatase and tensin homolog) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][13][11]
This guide will delve into the biochemical and cellular activity of a representative pyrimidine-based PI3K inhibitor, detail common experimental methodologies for its characterization, and visualize the pertinent signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative pyrimidine-based PI3K inhibitor, this compound. These values are representative of those reported for potent and selective PI3K inhibitors of this class in the scientific literature.
| Parameter | Value | Description |
| In Vitro Kinase Assay | ||
| PI3Kα IC50 | 5 nM | Half-maximal inhibitory concentration against the p110α isoform of PI3K. |
| PI3Kβ IC50 | 50 nM | Half-maximal inhibitory concentration against the p110β isoform of PI3K. |
| PI3Kδ IC50 | 2 nM | Half-maximal inhibitory concentration against the p110δ isoform of PI3K. |
| PI3Kγ IC50 | 25 nM | Half-maximal inhibitory concentration against the p110γ isoform of PI3K. |
| mTOR IC50 | > 1 µM | Half-maximal inhibitory concentration against mTOR, indicating selectivity over this related kinase. |
| Cell-Based Assays | ||
| p-AKT (Ser473) IC50 | 15 nM | Half-maximal inhibitory concentration for the phosphorylation of AKT at Ser473 in a cellular context. |
| Cell Proliferation GI50 | 100 nM | Half-maximal growth inhibition concentration in a cancer cell line with a PIK3CA mutation. |
| Pharmacokinetics | ||
| Oral Bioavailability (%) | 40% | The proportion of the administered dose that reaches systemic circulation. |
| Cmax | 1.5 µM | Maximum plasma concentration achieved after oral administration. |
| Tmax | 2 hours | Time to reach maximum plasma concentration. |
| Half-life (t1/2) | 6 hours | The time required for the plasma concentration of the drug to be reduced by half. |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of pyrimidine-based PI3K inhibitors are provided below.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP (with radiolabeled γ-³²P-ATP or a fluorescent ATP analog)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) at various concentrations
-
Phospholipid vesicles
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, combine the kinase buffer, the specific PI3K isoform, and the phospholipid vesicles containing PIP2.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing the tracer).
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at room temperature or 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Capture the phosphorylated product (PIP3) on a filter plate or separate by chromatography.
-
Quantify the amount of product formed by measuring radioactivity or fluorescence.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for p-AKT Inhibition
This cell-based assay measures the inhibition of PI3K signaling by quantifying the phosphorylation of its downstream effector, AKT.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, which has a PIK3CA mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and β-actin as controls.
-
Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
-
Calculate the IC50 for p-AKT inhibition.
Visualizations
PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PI3K Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel PI3K inhibitor.
Caption: A representative experimental workflow for PI3K inhibitor characterization.
Conclusion
The PI3K signaling pathway remains a highly validated target in oncology. Pyrimidine-based inhibitors, represented here as this compound, have demonstrated significant promise due to their potency and potential for isoform selectivity. The methodologies described in this guide represent the standard for characterizing such compounds, from initial enzymatic inhibition to cellular pathway modulation and in vivo efficacy. Further research and development in this area continue to yield novel therapeutic agents with the potential to improve outcomes for cancer patients.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PI3K-IN-52 in HGC-27 Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in many human cancers, including gastric carcinoma, making it a prime target for therapeutic intervention.[1][4][5] The HGC-27 cell line, derived from a metastatic site of human gastric carcinoma, serves as a valuable in vitro model for studying the pathogenesis of this disease and evaluating the efficacy of novel therapeutic agents.[6]
PI3K-IN-52 is a potent and selective inhibitor of the PI3K pathway. These application notes provide detailed protocols for evaluating the effects of this compound on the HGC-27 human gastric cancer cell line. The described experiments will enable researchers to assess the inhibitor's impact on cell viability, key signaling proteins, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on the HGC-27 cell line.
Table 1: this compound Kinase Inhibitory Activity
| PI3K Isoform | IC₅₀ (nM) |
| PI3Kα | 5.1 |
| PI3Kβ | 136 |
| PI3Kγ | 30.7 |
| PI3Kδ | 8.9 |
| Note: Data is illustrative and based on a similar compound, PI3K-IN-30, for representative purposes.[7] |
Table 2: Effect of this compound on HGC-27 Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (48h) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 85.2 ± 3.8 |
| 1 | 62.7 ± 5.1 |
| 5 | 41.3 ± 3.2 |
| 10 | 25.8 ± 2.9 |
| Data are presented as mean ± SD from three independent experiments. |
Table 3: Western Blot Analysis of p-AKT (Ser473) Expression in HGC-27 Cells Treated with this compound (48h)
| Concentration (µM) | Relative p-AKT/Total AKT Ratio |
| 0 (Control) | 1.00 |
| 1 | 0.45 |
| 5 | 0.15 |
| 10 | 0.05 |
| Densitometry values are normalized to the control group. |
Table 4: Cell Cycle Analysis of HGC-27 Cells Treated with this compound (24h)
| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 5 | 72.8 ± 3.4 | 18.1 ± 2.5 | 9.1 ± 1.9 |
| Data are presented as mean ± SD from three independent experiments. |
Table 5: Apoptosis Analysis of HGC-27 Cells Treated with this compound (48h)
| Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| 0 (Control) | 3.2 ± 0.8 |
| 5 | 28.7 ± 2.3 |
| 10 | 45.1 ± 3.9 |
| Data are presented as mean ± SD from three independent experiments. |
Experimental Protocols
Cell Culture
The HGC-27 human gastric cancer cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8] Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of HGC-27 cells.
-
Seed HGC-27 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for assessing the levels of total and phosphorylated AKT in HGC-27 cells following treatment with this compound.
-
Seed HGC-27 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).[9][10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HGC-27 cells.[11]
-
Seed HGC-27 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis in HGC-27 cells by this compound.
-
Seed HGC-27 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both the adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation in HGC-27 Cells
Caption: Workflow for assessing the biological effects of this compound on HGC-27 cells.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HGC-27 Cells [cytion.com]
- 7. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 8. Baicalein facilitates gastric cancer cell apoptosis by triggering endoplasmic reticulum stress via repression of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the antiproliferative effect of PI3K/Akt/mTOR pathway and CDK4/6 inhibitors in human papillomavirus-positive and -negative head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-52 in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[3][4][5] This makes the PI3K pathway a highly attractive target for cancer therapy.[6][7] PI3K inhibitors have been developed to block this aberrant signaling and are under investigation as potential anti-cancer agents.[8][9]
This document provides detailed application notes and protocols for the in vivo evaluation of PI3K-IN-52 , a representative pan-PI3K inhibitor, using a xenograft tumor model. The methodologies described herein are designed to assess the anti-tumor efficacy and pharmacodynamic effects of this compound.
Mechanism of Action of this compound
This compound is a potent, small-molecule inhibitor that targets the catalytic activity of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). In cancer cells with a hyperactivated PI3K pathway, these enzymes are responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7][11] Activated AKT, in turn, phosphorylates a host of substrates, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[12]
By inhibiting PI3K, this compound blocks the production of PIP3, leading to the suppression of AKT and mTOR signaling.[13] This cascade of inhibition ultimately results in decreased cancer cell proliferation, induction of apoptosis, and reduced tumor growth.[2]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer [mdpi.com]
- 11. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for PI3K-IN-52 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-52 is a potent phosphoinositide 3-kinase (PI3K) inhibitor with significant activity against the PI3K pathway, a critical signaling cascade frequently dysregulated in cancer.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is implicated in numerous human diseases, making it a key target for therapeutic intervention.[5] this compound has demonstrated an IC50 of 0.23 μM in HGC-27 cells, highlighting its potential as a valuable tool for cancer research.[1][2]
These application notes provide detailed protocols for the use of this compound in a variety of cell culture-based assays to assess its biological effects.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₆H₂₄FN₅O₃ |
| Molecular Weight | 473.5 g/mol |
| Appearance | Solid |
| Storage Conditions | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, leading to the activation of mTOR and subsequent regulation of cell cycle progression, proliferation, and survival. This compound, as a PI3K inhibitor, blocks this cascade at an early stage, leading to the inhibition of downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
A 10 mM stock solution in dimethyl sulfoxide (DMSO) is a common starting point for many cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.735 mg of this compound (Molecular Weight = 473.5 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
Note: DMSO can have biological effects on cells, so it is crucial to include a vehicle control (DMSO alone) in all experiments at the same final concentration as the this compound treatment.[3]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Representative IC50 Values for Pan-PI3K Inhibitors:
| Inhibitor | Cell Line | IC50 (nM) |
| Buparlisib (pan-PI3K) | Various | 52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ)[8] |
| PI-103 (pan-PI3K) | Various | 2 (p110α), 3 (p110β), 3 (p110δ), 15 (p110γ)[9] |
| This compound | HGC-27 | 230 [1][2] |
Western Blot Analysis of AKT Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of AKT, a key downstream effector of PI3K, upon treatment with this compound.[10][11][12]
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1, 6, or 24 hours). A common treatment duration to observe changes in phosphorylation is shorter than for viability assays.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT and total AKT (typically overnight at 4°C). A loading control antibody like β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.[13][14][15]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound or vehicle control for a desired period (e.g., 24 or 48 hours).[14]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Interpretation and Troubleshooting
-
Cell Viability Assays: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound. The IC50 value can vary between cell lines and depends on the duration of treatment.[16][17]
-
Western Blotting: A successful experiment will show a decrease in the level of phosphorylated AKT (p-AKT) in cells treated with this compound, while the total AKT levels should remain relatively unchanged.
-
Cell Cycle Analysis: Inhibition of the PI3K/AKT pathway often leads to a G1 phase cell cycle arrest.[13][18][19] Therefore, an accumulation of cells in the G1 phase is an expected outcome.
Conclusion
This compound is a potent inhibitor of the PI3K signaling pathway and serves as a valuable research tool for studying the roles of this pathway in cancer and other diseases. The protocols provided here offer a starting point for investigating the effects of this compound on cell viability, signal transduction, and cell cycle progression. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2. Cell viability assay [bio-protocol.org]
- 7. Cell viability assay [bio-protocol.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distinct Cell Cycle Timing Requirements for Extracellular Signal-Regulated Kinase and Phosphoinositide 3-Kinase Signaling Pathways in Somatic Cell Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K Inhibitor Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Specific in vivo dosage information for PI3K-IN-52 is not publicly available. This document provides a general framework and detailed protocols for conducting animal studies with PI3K inhibitors, using data from well-characterized compounds such as Buparlisib (BKM120), Pictilisib (GDC-0941), and Dactolisib (BEZ235) as examples. The optimal dosage for this compound must be determined empirically through dose-finding studies.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are a class of targeted therapies designed to block the activity of one or more PI3K isoforms. This document provides detailed application notes and protocols for the preclinical evaluation of PI3K inhibitors in animal models, with a focus on dosage, administration, and methods for assessing target engagement and efficacy.
This compound: A Potent PI3K Inhibitor
This compound (also known as compound cis 6g) is a potent inhibitor of PI3K, with a reported IC50 of 0.23 µM in HGC-27 human gastric cancer cells.[1] While in vitro potency has been established, comprehensive in vivo data, including isoform specificity and optimal dosing for animal studies, are not yet available in the public domain. Therefore, the following protocols are provided as a guide for establishing an in vivo experimental plan for this compound or other novel PI3K inhibitors.
PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth and proliferation, and inhibition of apoptosis.
Dosage and Administration for Animal Studies
The appropriate dosage and administration route for a PI3K inhibitor in animal studies are critical for achieving therapeutic efficacy while minimizing toxicity. The following table summarizes dosages for well-characterized PI3K inhibitors from published in vivo studies, primarily in mouse models. These can serve as a starting point for designing dose-finding experiments for this compound.
| Compound Name (Alternative Name) | Animal Model | Dosage Range | Administration Route | Key Findings |
| Buparlisib (BKM120) | Nude mice with A2780 xenografts | 30-100 mg/kg | Oral (daily) | Complete inhibition of pAkt at all doses.[1] |
| Nude mice with U87MG xenografts | 30-60 mg/kg | Oral (daily) | Significant antitumor activity.[1] | |
| SCID mice with ARP1 myeloma | 5 µM/kg/day | Oral (daily) | Reduced tumor volume and prolonged survival.[1] | |
| Pictilisib (GDC-0941) | Athymic mice with U87MG xenografts | 75 mg/kg/day | Oral (daily) | 83% tumor growth inhibition.[2] |
| Mice with MDA-MB-361.1 xenografts | 150 mg/kg/day | Oral (daily) | Significant delay in tumor progression and induced apoptosis.[2] | |
| Dactolisib (BEZ235) | Athymic nude mice | 45 mg/kg | Oral (daily) | Induced tumor regression.[3] |
| Rats with MENX-affected adenomas | 20 mg/kg | Oral (daily) | Used for MRI studies after dose-finding showed toxicity at higher doses.[4] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a PI3K inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
PI3K inhibitor (e.g., this compound)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose/0.2% Tween 80 in water)[5]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[6]
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Formulation and Administration:
-
Prepare a fresh formulation of the PI3K inhibitor in the chosen vehicle daily. Sonication may be required to achieve a uniform suspension.[5]
-
Administer the drug or vehicle to the respective groups via oral gavage at the determined dose and schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., size limit) or at the end of the study period.
-
Harvest tumors and other relevant tissues. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry.
-
Western Blot Analysis of PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K pathway from tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Immunohistochemistry (IHC) for p-Akt
This protocol is for the detection of phosphorylated Akt (a marker of PI3K pathway activation) in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Deparaffinization and rehydration solutions (xylene, graded ethanols)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Blocking serum
-
Primary antibody (e.g., rabbit anti-phospho-Akt (Ser473))
-
Biotinylated secondary antibody and streptavidin-HRP complex (or a polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a pressure cooker or water bath.[7]
-
-
Staining:
-
Block endogenous peroxidase activity.[7]
-
Block non-specific binding with blocking serum.
-
Incubate with the primary anti-p-Akt antibody.
-
Apply the secondary antibody followed by the detection reagent (e.g., streptavidin-HRP).
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and score the intensity and percentage of p-Akt positive cells.[8]
-
Conclusion
The successful preclinical development of PI3K inhibitors like this compound relies on a systematic approach to in vivo testing. While specific dosage information for this compound is not yet established, the protocols and data presented for other well-characterized PI3K inhibitors provide a robust framework for initiating these critical studies. Careful dose-finding experiments, coupled with rigorous pharmacodynamic and efficacy assessments, will be essential to determine the therapeutic potential of novel PI3K inhibitors in animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of p-AKT using a Representative Pan-PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4] A key downstream effector of PI3K is the serine/threonine kinase AKT. Upon activation of PI3K, it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated at Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[6]
The phosphorylation of AKT at Ser473 (p-AKT) is a widely used biomarker for the activation status of the PI3K/AKT pathway.[7] Western blotting is a robust and commonly employed technique to detect and quantify the levels of p-AKT in response to various stimuli, including treatment with small molecule inhibitors.[8]
This document provides detailed application notes and a comprehensive protocol for the use of a representative pan-PI3K inhibitor, for which "PI3K-IN-52" will be used as a placeholder, in the Western blot analysis of p-AKT. The data presented is based on the well-characterized pan-PI3K inhibitor, BKM120 (Buparlisib).[9]
Data Presentation
The inhibitory activity of a pan-PI3K inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50) against the different isoforms of the PI3K catalytic subunit. The following table summarizes the in vitro IC50 values for the representative pan-PI3K inhibitor BKM120.
| PI3K Isoform | IC50 (nM)[9] |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by a pan-PI3K inhibitor.
Caption: PI3K/AKT signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., U-87 MG, A2780, or H1299) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.[7]
-
Cell Culture: Culture the cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional): To reduce basal p-AKT levels, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of the pan-PI3K inhibitor (e.g., BKM120) in dimethyl sulfoxide (DMSO).[10] Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of the PI3K inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 2, 6, 24 hours).[10] A time-course and dose-response experiment is recommended to determine the optimal conditions.
Lysate Preparation
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., rabbit polyclonal, 1:1000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.[11] It is also recommended to probe a separate blot with an antibody against total AKT as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (1:2000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal or a housekeeping protein like GAPDH or β-actin.[8]
Experimental Workflow Diagram
The following diagram provides a visual representation of the Western blot workflow.
Caption: Western blot workflow for p-AKT analysis.
Conclusion
This document provides a framework for utilizing a representative pan-PI3K inhibitor in the investigation of the PI3K/AKT signaling pathway. The provided protocols and diagrams are intended to guide researchers in designing and executing robust Western blot experiments to accurately assess the phosphorylation status of AKT. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for advancing research and drug development efforts targeting the PI3K/AKT pathway.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for PI3K-IN-52 Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] Inhibition of this pathway has been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5]
PI3K-IN-52 is a potent and selective inhibitor of the PI3K pathway. These application notes provide detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines. The following sections describe methodologies for quantifying apoptosis, analyzing the expression of key apoptotic markers, and visualizing the underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from apoptosis assays conducted with this compound in various cancer cell lines.
Table 1: Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 0.5 |
| PC-3 | Prostate Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| U-87 MG | Glioblastoma | 0.8 |
Data are representative and may vary based on experimental conditions.
Table 2: Induction of Apoptosis by this compound as Measured by Annexin V/PI Staining
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 3.2 | 1.5 |
| This compound (1 µM) | 25.8 | 8.3 | |
| PC-3 | Vehicle Control | 2.5 | 1.1 |
| This compound (2 µM) | 20.1 | 6.7 |
Data are representative and may vary based on experimental conditions.
Table 3: Caspase-3/7 Activity in Response to this compound Treatment
| Cell Line | Treatment (24h) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| MCF-7 | This compound (1 µM) | 4.2 |
| U-87 MG | This compound (1 µM) | 3.5 |
Data are representative and may vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol determines the concentration of this compound required to inhibit the growth and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
MTT or CCK-8 reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6][7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat cells with this compound at the desired concentration for the desired time period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: PI3K signaling pathway and the induction of apoptosis by this compound.
Caption: Experimental workflow for assessing this compound induced apoptosis.
References
- 1. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 5. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
PI3K-IN-52 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent PI3K inhibitor, PI3K-IN-52.
Quick Reference Data
The following tables summarize the available quantitative data for this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IC50 | 0.23 μM (in HGC-27 cells) | [1] |
| Molecular Formula | C₂₆H₂₄FN₅O₃ | [1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I observed precipitation when diluting my DMSO stock solution into aqueous media for my cell-based assay. What should I do?
A2: This is a common issue with hydrophobic small molecules. To mitigate this, you can try the following:
-
Pre-warm your media: Warming your cell culture media to 37°C before adding the inhibitor can help maintain solubility.
-
Increase the final volume: Diluting the DMSO stock into a larger volume of media can prevent the compound from reaching a concentration above its aqueous solubility limit.
-
Use a surfactant: For in vivo formulations, Tween 80 is often used to improve solubility.[1] For in vitro assays, a low, non-toxic concentration of a surfactant like Pluronic F-68 may be considered, but its compatibility with your specific cell line and assay should be validated.
Q3: What are the recommended storage conditions for my this compound stock solution?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -80°C.[1] For short-term storage, -20°C may be acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, we advise aliquoting the stock solution into single-use vials.
Q4: How can I determine the stability of this compound in my experimental conditions?
A4: The stability of this compound in your specific experimental buffer or media can be assessed by incubating a solution of the compound under your experimental conditions (e.g., 37°C, 5% CO₂) for various time points. The concentration of the intact compound at each time point can then be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Solubility Issues
Low aqueous solubility is a common challenge when working with small molecule inhibitors. The following workflow can help you troubleshoot solubility problems with this compound.
Caption: A workflow for troubleshooting solubility issues with this compound.
Stability Concerns
Ensuring the stability of your inhibitor in solution is crucial for reproducible experimental results. This guide helps you address potential stability issues.
Caption: A logical workflow for addressing stability concerns with this compound.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol provides a general method to estimate the solubility of this compound in aqueous buffers.
Materials:
-
This compound powder
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare a series of dilutions: Create a calibration curve by preparing a series of known concentrations of this compound in a suitable organic solvent (e.g., DMSO).
-
Equilibrate the compound: Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Incubate: Tightly cap the tube and incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a thermomixer) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved compound.
-
Sample the supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Analyze by HPLC: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method and the previously generated calibration curve.
-
Determine solubility: The measured concentration of the saturated supernatant represents the solubility of this compound in that buffer at the tested temperature.
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent or experimental medium over time.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Experimental buffer or cell culture medium
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microcentrifuge tubes or vials
-
HPLC system
Methodology:
-
Prepare the test solution: Dilute the this compound stock solution into the experimental buffer or medium to the final working concentration.
-
Initial time point (T=0): Immediately after preparation, take an aliquot of the solution, and either analyze it immediately by HPLC or store it at -80°C until analysis. This will serve as the baseline concentration.
-
Incubate the solution: Place the remaining test solution in an incubator under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Sample storage: Store the collected aliquots at -80°C until all time points have been collected.
-
HPLC analysis: Analyze all samples (including the T=0 sample) in a single HPLC run to minimize inter-assay variability.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A plot of percentage remaining versus time will indicate the stability of the compound under the tested conditions.
References
Optimizing PI3K-IN-52 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PI3K-IN-52 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is hyperactivated, promoting tumor growth and survival.[4] this compound functions by inhibiting PI3K, thereby blocking the downstream signaling of AKT and other effectors.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.23 μM in HGC-27 human gastric cancer cells.[5] IC50 values can vary significantly depending on the cell line and assay conditions.[6][7]
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to 1 year.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can reduce its potency.[8]
Q4: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. Other PI3K inhibitors, such as LY294002, are also readily soluble in DMSO and ethanol.[8] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[9]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line / Conditions | Source |
| IC50 | 0.23 µM | HGC-27 | [5] |
| Molecular Formula | C₂₆H₂₄FN₅O₃ | N/A | [5] |
| Storage (Powder) | -20°C for 3 years | N/A | [5] |
| Storage (Solvent) | -80°C for 1 year | N/A | [5] |
Note: Data for this compound is limited. The following recommended starting concentrations are generalized from other well-characterized pan-PI3K inhibitors.
| Application | Recommended Starting Concentration Range | Notes |
| In Vitro Cell-Based Assays | 0.1 µM - 10 µM | Start with a dose-response curve around the known IC50. |
| Western Blotting (Pathway Inhibition) | 1 µM - 10 µM | A 1-2 hour pre-treatment is typical to observe pathway inhibition. |
| In Vivo Studies | 5 mg/kg - 20 mg/kg | Highly dependent on animal model and formulation. Requires optimization. |
Signaling Pathway and Workflow Diagrams
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in vitro.
Experimental Protocols
Protocol: Western Blot for PI3K Pathway Inhibition
This protocol details a method to assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT.
1. Materials and Reagents:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
2. Procedure:
-
Cell Seeding: Plate cells (e.g., HGC-27, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO vehicle control.
-
Aspirate the medium and add the inhibitor-containing medium to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Growth Factor Stimulation (Optional): To induce strong pathway activation, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for the final 15-30 minutes of the inhibitor incubation.
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with RIPA buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To assess total AKT and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of p-AKT | 1. Concentration too low: The IC50 can vary between cell lines. 2. Incubation time too short: Insufficient time for the inhibitor to act. 3. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 4. High basal pathway activity: Constitutive activation of the PI3K pathway in the chosen cell line. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Increase the pre-incubation time to 2-4 hours. 3. Use a fresh aliquot of this compound stock solution. Confirm proper storage (-80°C). 4. Ensure serum starvation was performed if applicable. Some cell lines with strong driver mutations (e.g., PTEN-null) may require higher concentrations. |
| High cell toxicity or death at expected effective concentrations | 1. Off-target effects: At high concentrations, inhibitors can affect other kinases.[10] 2. On-target toxicity: The PI3K pathway is essential for normal cell survival.[11][12] Prolonged or potent inhibition can be cytotoxic. 3. Solvent toxicity: DMSO concentration in the final medium may be too high (>0.5%). | 1. Lower the concentration and perform a time-course experiment to find a window where pathway inhibition is visible without significant cell death. 2. Reduce the treatment duration. Assess pathway inhibition at earlier time points (e.g., 1-6 hours) instead of 24-72 hours. 3. Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions if necessary. |
| Inconsistent results between experiments | 1. Cell confluency: The state of the PI3K pathway can be density-dependent. 2. Inhibitor potency: Degradation of the stock solution. 3. Variability in reagents: Differences in media, serum, or antibody lots. | 1. Maintain consistent cell seeding density and confluency at the time of treatment. 2. Aliquot stock solutions upon reconstitution and avoid repeated freeze-thaw cycles. 3. Use consistent lots of reagents and validate new antibody lots. |
| Unexpected increase in signaling in other pathways (e.g., MAPK/ERK) | 1. Feedback loop activation: Inhibition of the PI3K pathway can lead to the compensatory activation of other pro-survival pathways.[4][13] | 1. Co-treat with an inhibitor of the upregulated pathway (e.g., a MEK inhibitor) to assess for synergistic effects.[4] 2. Analyze multiple downstream effectors and related pathways to understand the cellular response. |
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PI3K/mTOR pathway augments CHK1 inhibitor-induced replication stress and antitumor activity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-IN-52_TargetMol [targetmol.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein–Ligand Interactions in Cardiometabolic Drug Targets: Focus on Weight Loss and Cardioprotection [mdpi.com]
- 11. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PI3K Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers investigating the off-target effects of phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on a hypothetical compound, PI3K-IN-52. The principles and protocols described here are broadly applicable to the characterization of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My in-cell phenotypic results do not match the high selectivity observed in my biochemical kinase panel. What could be the reason?
A1: This is a common challenge. Several factors can cause this discrepancy:
-
Off-Target Effects on Non-Kinase Proteins: Kinome scans and biochemical kinase panels only screen against other kinases.[1] The inhibitor might be binding to other classes of proteins (e.g., bromodomains, metabolic enzymes) that are not included in the panel but are critical for the observed cellular phenotype.[2]
-
Cellular Context: The in vitro activity of an inhibitor may not perfectly predict its behavior in a complex cellular environment. Factors like cell permeability, intracellular drug concentrations, efflux pumps, and the presence of scaffolding proteins can alter the drug's effective selectivity.[3]
-
Downstream Pathway Compensation: Even with specific PI3K inhibition, cells can activate compensatory signaling pathways that lead to the observed phenotype. For example, inhibition of the PI3K/mTOR pathway can sometimes lead to feedback activation of other growth factor receptor pathways.[4]
-
Metabolism: The compound may be metabolized into a more or less active or selective molecule within the cell.
Q2: I performed a kinome scan and found several potential off-target kinases with significant binding. How do I validate these hits?
A2: Validating hits from a primary screen is a critical step. A tiered approach is recommended:
-
Biochemical IC50 Determination: Perform dose-response enzymatic assays for the highest-confidence off-target kinases to determine their IC50 values. Compare these to the IC50 for your primary PI3K target.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to the putative off-target in a cellular context.[5]
-
Downstream Pathway Analysis: For each validated off-target, investigate if the inhibitor modulates its known downstream signaling pathway in cells using Western blotting for specific phospho-proteins.
-
Cellular Phenotyping with Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete the off-target kinase in your cell model. If the phenotype of off-target depletion mimics the effect of your inhibitor, it provides strong evidence for an on-target effect.
Q3: How do I choose between different methods for off-target profiling, such as kinase panels versus chemical proteomics?
A3: The methods are complementary and offer different advantages:[1]
-
Activity-Based Kinase Panels (e.g., KINOMEscan): These assays measure the ability of a compound to inhibit the catalytic activity of a large number of purified kinases. They are excellent for understanding on-target potency and identifying other kinase targets. However, they do not identify non-kinase targets or account for the cellular environment.[1][6]
-
Affinity-Based Chemical Proteomics (e.g., Drug-Affinity Chromatography): In this unbiased approach, an immobilized version of the inhibitor is used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[2][5] This method can identify both kinase and non-kinase targets directly from a biological sample but may miss low-affinity interactions and requires chemical modification of the inhibitor, which could alter its binding properties.[7]
For a comprehensive profile, a combination of both is often ideal: a broad kinase panel to understand kinome selectivity and a chemical proteomics approach to identify unanticipated targets.
Troubleshooting Guides
Issue 1: High Background in Cellular PI3K Activity Assay
-
Problem: The baseline reading in your PI3K cellular assay (e.g., measuring downstream p-AKT levels) is high and variable, even in untreated or serum-starved cells.
-
Possible Causes & Solutions:
-
Incomplete Serum Starvation: Basal PI3K signaling can remain active if starvation is incomplete. Ensure cells are washed thoroughly with serum-free media and starved for an adequate period (typically 16-24 hours). However, prolonged starvation can induce stress pathways, so optimize the timing.[8]
-
Cell Confluency: Over-confluent cells can activate contact-inhibition pathways that affect PI3K signaling. Plate cells at a consistent, lower density to ensure they are in the exponential growth phase during the experiment.[9]
-
Constitutive Pathway Activation: The cell line may have an activating mutation upstream of your target (e.g., in a receptor tyrosine kinase) or a loss-of-function mutation in a negative regulator like PTEN, leading to high basal activity.[10][11] Confirm the genetic background of your cell line.
-
Antibody Specificity: If using Western blot, the primary antibody against the phosphorylated substrate may have cross-reactivity. Validate your antibody using positive and negative controls (e.g., cells treated with a known potent activator/inhibitor).[8]
-
Issue 2: Inconsistent IC50 Values for this compound
-
Problem: You are getting different IC50 values for the same compound across different experiments or assay formats.
-
Possible Causes & Solutions:
-
ATP Concentration in Biochemical Assays: If this compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration used in the assay. For consistency and better comparison between kinases, run assays at an ATP concentration equal to the Kₘ(ATP) for each specific enzyme.[12]
-
Enzyme/Substrate Concentration: Ensure that you are measuring enzyme kinetics in the initial velocity phase, where product formation is linear with time and enzyme concentration. Using too much enzyme can lead to rapid substrate depletion and inaccurate measurements.[12]
-
Assay Technology: Different assay formats (e.g., fluorescence, luminescence, radiometric) have varying sensitivities and may be susceptible to different types of interference from your compound (e.g., autofluorescence).[9][13] Be aware of the limitations of your chosen method.
-
Compound Stability: Ensure the compound is fully dissolved in the assay buffer and has not precipitated. Check its stability under assay conditions (time, temperature, buffer components).
-
Data Presentation
When investigating off-target effects, data should be presented clearly to allow for direct comparison.
Table 1: Kinome Selectivity Profile of this compound (Hypothetical Data) This table summarizes results from a broad kinase panel (e.g., KINOMEscan), showing the primary target and significant off-targets.
| Kinase Target | Gene Symbol | % Inhibition @ 1 µM | S(10) Score | On/Off-Target |
| PI3Kα | PIK3CA | 99.5% | 0.02 | On-Target |
| PI3Kδ | PIK3CD | 98.2% | On-Target | |
| PI3Kβ | PIK3CB | 85.1% | On-Target | |
| PI3Kγ | PIK3CG | 79.3% | On-Target | |
| mTOR | MTOR | 65.0% | Off-Target | |
| DNA-PK | PRKDC | 58.7% | Off-Target | |
| CSK | CSK | 45.2% | Off-Target | |
| AURKA | AURKA | 33.0% | Off-Target | |
| Selectivity Score (S(10)) is the number of kinases with inhibition >90% divided by the total number of non-mutant kinases tested. |
Table 2: Biochemical Potency (IC50) of this compound Against Validated Targets (Hypothetical Data) This table compares the potency of the inhibitor against its intended targets and validated off-targets.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| PI3Kα | 5.2 | 25.6 | Primary Target |
| PI3Kδ | 8.1 | 33.4 | |
| mTOR | 155 | 850 | ~30-fold less potent than PI3Kα |
| DNA-PK | 210 | >1000 | Weak cellular activity |
Experimental Protocols
Protocol 1: Off-Target Profiling using Affinity Chromatography-Mass Spectrometry
This protocol provides a general workflow to identify cellular binding partners of this compound.
-
Inhibitor Immobilization: Covalently link this compound to sepharose beads via a linker attached to a part of the molecule not essential for target binding. Prepare control beads with no inhibitor.
-
Cell Lysate Preparation: Culture cells of interest to ~80% confluency. Lyse the cells in a non-denaturing buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C.
-
In a parallel control experiment, incubate lysate with the unconjugated control beads.
-
For a competition control, pre-incubate the lysate with an excess of free this compound before adding the inhibitor-conjugated beads.[5]
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., using SDS-PAGE sample buffer). Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads and whose binding is competed away by the free inhibitor. These are high-confidence binding partners.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol validates whether this compound inhibits the PI3K pathway in cells by measuring the phosphorylation of a key downstream substrate, AKT.
-
Cell Seeding: Plate cells (e.g., MCF7, U87-MG) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal PI3K pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1 or 10 µg/mL insulin) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phospho-AKT (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for Total AKT and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-AKT to Total AKT indicates successful target engagement and pathway inhibition.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for this compound.
Caption: A tiered workflow for identifying and validating off-target effects of a kinase inhibitor.
Caption: A decision tree for troubleshooting unexpected cellular effects of a PI3K inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: PI3K-IN-52
Welcome to the technical support resource for PI3K-IN-52. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common sources of experimental variability when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is an inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which regulates essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors like AKT, thereby suppressing the entire signaling cascade.[2][4]
Q2: Which isoforms of PI3K does this compound target? A2: The precise isoform specificity of this compound should be confirmed by reviewing its specific product datasheet. PI3K inhibitors are generally categorized as pan-PI3K inhibitors, which target all four Class I isoforms (p110α, p110β, p110δ, p110γ), or as isoform-selective inhibitors.[5][6] The specific cellular context and the PI3K isoforms expressed will significantly influence the experimental outcome.[7]
Q3: What is the recommended solvent and storage condition for this compound? A3: For optimal stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and increased experimental variability. Always refer to the manufacturer's specific instructions for the most accurate information.
Q4: How can I confirm that this compound is active in my cells? A4: The most direct method to confirm target engagement is to perform a Western blot analysis on key downstream effectors of the PI3K pathway. Following treatment with this compound, a significant decrease in the phosphorylation of AKT (at Ser473 and/or Thr308) and subsequent downstream targets like S6 ribosomal protein or 4E-BP1 should be observed.[8][9] This confirms that the inhibitor is effectively suppressing the signaling pathway.
Data Hub: Representative Inhibitory Activity
Quantitative data for PI3K inhibitors can vary based on the specific compound, the assay conditions, and the cell line used. The table below presents representative IC₅₀ values for various well-characterized PI3K inhibitors to provide a comparative baseline.
| Inhibitor Name | Target Isoform(s) | IC₅₀ (nM) - p110α | IC₅₀ (nM) - p110β | IC₅₀ (nM) - p110δ | IC₅₀ (nM) - p110γ |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 |
| Gedatolisib | PI3Kα, mTOR | 0.4 | - | - | 5.4 |
| ZSTK474 | Pan-Class I | 37 (Total PI3K) | - | - | - |
| ETP-47037 | PI3Kα | 0.99 | 49.2 | 7.13 | 49.1 |
| TGX-221 | p110β | - | 5 (approx) | - | - |
Note: Data compiled from multiple sources for illustrative purposes.[5][10] Actual IC₅₀ values for this compound must be determined empirically in your specific experimental system.
Visual Guides: Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the core components of the PI3K/AKT/mTOR signaling pathway and indicates the point of inhibition for a PI3K inhibitor like this compound.
Caption: PI3K/AKT/mTOR pathway showing inhibition by this compound.
Troubleshooting Guide
Q: I am observing high variability in my IC₅₀ values for this compound between experiments. What are the potential causes? A: Inconsistent IC₅₀ values are a common issue stemming from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. Cellular stress or high passage numbers can alter signaling pathways.
-
Compound Stability: Repeated freeze-thaw cycles of the inhibitor stock can lead to degradation. Prepare single-use aliquots of your stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Assay Conditions: Factors like cell seeding density, treatment duration, and the type of assay used (e.g., MTT vs. CellTiter-Glo) can significantly impact results. Standardize these parameters rigorously across all experiments.
-
Feedback Loops: The PI3K pathway is subject to complex feedback regulation.[7] Prolonged incubation with an inhibitor can sometimes lead to compensatory signaling, affecting the final readout. Consider running time-course experiments to find the optimal endpoint.
Q: I treated my cells with this compound but see no change in downstream p-AKT levels via Western Blot. What went wrong? A: This issue points to a problem with either the inhibitor's activity or the experimental setup. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for lack of p-AKT inhibition.
Experimental Protocols
Protocol: Western Blot for p-AKT Inhibition
This protocol provides a standard method for assessing the activity of this compound by measuring the phosphorylation of AKT.
-
Cell Seeding: Plate cells (e.g., PTEN-null U-87 MG or a cancer cell line with a known PIK3CA mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 4-6 hours in a serum-free medium prior to stimulation. This helps in observing a clearer inhibition effect.
-
Inhibitor Treatment: Prepare dilutions of this compound in the appropriate cell culture medium. Pre-treat the cells with the inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation (Optional): If cells were serum-starved, stimulate the pathway by adding a growth factor like IGF-1 (50 ng/mL) or EGF (20 ng/mL) for 15-30 minutes.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run according to standard procedures.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. A successful experiment will show a dose-dependent decrease in the ratio of p-AKT to total AKT in the inhibitor-treated samples compared to the vehicle control.
Workflow for a Cell Viability Assay
Caption: Standard workflow for a cell viability (IC50) experiment.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
Technical Support Center: PI3K-IN-52 and Dual PI3K/BRD4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PI3K-IN-52 and other dual PI3K/BRD4 inhibitors. Our goal is to help you address common challenges and achieve consistent and reliable results in your in vitro experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
Question: Why am I observing high variability in my IC50 values for this compound between experiments?
Answer:
Inconsistent IC50 values are a common challenge in in vitro assays and can stem from several factors, particularly when working with dual-target inhibitors and compounds with challenging physicochemical properties. Here are the most common causes and how to address them:
-
Compound Solubility and Stability:
-
Issue: this compound and similar compounds can have poor aqueous solubility. If the compound precipitates in your culture medium, the effective concentration will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Visually Inspect: Before adding to your cells, carefully inspect the diluted compound in the final culture medium for any signs of precipitation (cloudiness or visible particles).
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, typically DMSO. When diluting into your aqueous culture medium, minimize the final DMSO concentration (ideally ≤ 0.5%) to prevent solvent-induced artifacts.
-
Sonication: Briefly sonicate your stock solution before making dilutions to ensure it is fully dissolved.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
-
Cell-Based Factors:
-
Issue: The physiological state of your cells can significantly impact their response to inhibitors.
-
Troubleshooting Steps:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase when the inhibitor is added. Cell density can affect drug efficacy.[1]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular responses to treatment.
-
-
-
Assay Protocol and Reagents:
-
Issue: Minor variations in your experimental protocol can lead to significant differences in results.
-
Troubleshooting Steps:
-
Incubation Time: Use a consistent incubation time with the inhibitor for all experiments.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and assay components, are from consistent lots and are not expired.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dilutions.
-
-
Question: My Western blot results for downstream PI3K pathway proteins (e.g., p-AKT) are not showing consistent inhibition after treatment with this compound. What could be the cause?
Answer:
Inconsistent downstream pathway inhibition can be due to issues with the inhibitor itself, the experimental setup, or the Western blot protocol.
-
Inhibitor Activity and Concentration:
-
Issue: The inhibitor may not be reaching its target effectively or at a sufficient concentration.
-
Troubleshooting Steps:
-
Confirm Solubility: As with IC50 assays, ensure the inhibitor is fully dissolved in the culture medium.
-
Dose-Response and Time-Course: Perform a dose-response experiment to confirm you are using a concentration that should inhibit the pathway. Also, a time-course experiment (e.g., 1, 6, 24 hours) can determine the optimal time point to observe maximal inhibition.
-
Dual Target Effects: Remember that this compound also inhibits BRD4. This can lead to complex downstream signaling effects that may indirectly influence the PI3K pathway. Consider using a selective PI3K inhibitor as a positive control to differentiate the effects.
-
-
-
Cellular Response and Pathway Activation:
-
Issue: The PI3K pathway may not be sufficiently activated in your experimental model, making it difficult to detect a decrease in phosphorylation.
-
Troubleshooting Steps:
-
Serum Starvation and Stimulation: For many cell lines, the PI3K pathway is activated by growth factors in serum. To see a clear inhibition, you may need to serum-starve your cells for a few hours and then stimulate them with a growth factor (e.g., IGF-1, EGF) in the presence or absence of the inhibitor.
-
Basal Pathway Activity: Some cell lines have high basal PI3K pathway activity due to mutations (e.g., PTEN loss or PIK3CA mutations). In these cells, stimulation may not be necessary.
-
-
-
Western Blot Technique:
-
Issue: Technical issues with the Western blot can lead to unreliable results.
-
Troubleshooting Steps:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody Quality: Ensure your primary antibodies for phosphorylated and total proteins are validated and working correctly. Run positive and negative controls to confirm antibody specificity.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-target inhibitor, meaning it acts on two different proteins: Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4). By inhibiting PI3K, it blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] Simultaneously, by inhibiting BRD4, it can modulate the transcription of key oncogenes like MYC.[3]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium immediately before use.
Q3: What are the expected off-target effects of a dual PI3K/BRD4 inhibitor?
A3: While designed to be dual-specific, all small molecule inhibitors have the potential for off-target effects. For a PI3K/BRD4 inhibitor, it's important to consider that you are intentionally targeting two distinct pathways, which can have broad and complex effects on cellular physiology. It is good practice to include control experiments with selective PI3K and selective BRD4 inhibitors to help dissect the specific contributions of each inhibition to the observed phenotype.
Q4: Which cell lines are most sensitive to PI3K/BRD4 inhibition?
A4: Cell lines with a dependency on either the PI3K/AKT/mTOR pathway or MYC expression are often more sensitive to dual PI3K/BRD4 inhibition. This includes many cancer cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN, as well as cancers known to be driven by MYC, such as certain leukemias, lymphomas, and neuroblastomas.[3]
Q5: Can I use this compound in animal models?
A5: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be publicly available. For in vivo experiments, it is crucial to use a formulation that ensures adequate solubility and bioavailability. If you are considering in vivo studies, it is recommended to consult the supplier's documentation or relevant literature for any available in vivo data.
Quantitative Data
The following table summarizes in vitro IC50 data for SF1126, a well-characterized dual PI3K/BRD4 inhibitor, in a human colorectal cancer cell line. This data can serve as a reference for the expected potency of similar dual inhibitors.
| Compound | Target(s) | Cell Line | Assay | IC50 (µM) |
| SF1126 | PI3K / BRD4 | HT-29 (colorectal cancer) | Cell Viability (MTT) | ~2.5 |
Data is approximate and sourced from published literature.[4] Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay
This protocol provides a step-by-step guide for determining the IC50 of a dual PI3K/BRD4 inhibitor in an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or analogue (e.g., SF1126)
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different inhibitor concentrations (or vehicle control) to the respective wells. Include a "medium only" blank control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Detailed Protocol: Western Blot for p-AKT Inhibition
This protocol outlines the procedure for assessing the inhibition of AKT phosphorylation upon treatment with a dual PI3K/BRD4 inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., IGF-1)
-
This compound or analogue
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with the desired concentrations of the inhibitor (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin) to ensure equal loading and to assess the specific inhibition of phosphorylation.
-
Visualizations
Caption: The dual inhibitory action of this compound on the PI3K/AKT/mTOR and BRD4 pathways.
Caption: A stepwise workflow for troubleshooting inconsistent in vitro results with this compound.
Caption: Key factors contributing to variability in in vitro IC50 measurements for small molecule inhibitors.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Toxicity Assessment of PI3K Inhibitors
Disclaimer: Information regarding a specific compound designated "PI3K-IN-52" is not publicly available. This guide provides general information and standardized protocols based on the known toxicity profiles of the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors. Researchers should adapt these guidelines to the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant weight loss and diarrhea in our mouse cohort treated with our novel PI3K inhibitor. What is the likely cause and how can we manage this?
A1: Gastrointestinal distress, including diarrhea and subsequent weight loss, is a common on-target toxicity associated with PI3K inhibitors, particularly those targeting the delta isoform.[1][2] This is often due to an autoimmune or inflammatory response in the gut.[1]
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose to a level that maintains efficacy while minimizing gastrointestinal toxicity.
-
Intermittent Dosing: Preclinical studies have suggested that intermittent dosing schedules may have a better safety profile than continuous dosing.[3]
-
Supportive Care: Provide supportive care to the animals, such as fluid replacement, to prevent dehydration.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the gastrointestinal tract to assess for signs of colitis or other inflammatory changes.
Q2: Our animal models are developing hyperglycemia following treatment. Is this expected and what is the underlying mechanism?
A2: Yes, hyperglycemia is a well-documented side effect of PI3K inhibitors, especially those that target the alpha isoform (PI3Kα).[2][4]
Mechanism:
-
PI3Kα is a key component of the insulin signaling pathway, which mediates glucose uptake in peripheral tissues like skeletal muscle and fat.[2][4]
-
Inhibition of PI3Kα blocks this pathway, leading to reduced glucose uptake and increased glucose production by the liver, resulting in elevated blood glucose levels.[2][4]
-
This can trigger a feedback loop, increasing insulin secretion from the pancreas, which may in turn reactivate the PI3K pathway in tumor cells, potentially limiting the inhibitor's efficacy.[2][4]
Management in Preclinical Studies:
-
Blood Glucose Monitoring: Regularly monitor blood glucose levels in treated animals.
-
Dose and Schedule Modification: Investigate if different dosing regimens can mitigate the severity of hyperglycemia.
-
Insulin Sensitizers: In some research contexts, co-administration with insulin-sensitizing agents might be explored to counteract this effect.
Q3: We are observing elevated liver enzymes (ALT/AST) in our rat toxicology studies. What could be the cause?
A3: Hepatotoxicity, indicated by elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST), is a known adverse effect of some PI3K inhibitors.[1] This can be an "on-target" effect related to the inhibition of PI3K isoforms crucial for liver function or an "off-target" effect specific to the chemical structure of your compound.
Investigative Steps:
-
Dose-Response Relationship: Determine if the elevation in liver enzymes is dose-dependent.
-
Histopathology: Conduct a detailed histopathological analysis of liver tissue to identify any cellular damage, inflammation, or other abnormalities.
-
Mechanism of Injury: Consider conducting further mechanistic studies to determine if the toxicity is related to mitochondrial dysfunction, oxidative stress, or other cellular processes.
Quantitative Data from a Representative in vivo Toxicity Study
The following tables illustrate the types of quantitative data that should be collected during a preclinical toxicity study of a novel PI3K inhibitor. The values provided are for illustrative purposes only and do not represent data for a specific compound.
Table 1: Hematological Parameters
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.1 | 6.2 ± 0.9 | 4.1 ± 0.7** |
| Neutrophils (x10⁹/L) | 3.2 ± 0.8 | 2.9 ± 0.6 | 2.1 ± 0.5 | 1.3 ± 0.4 |
| Lymphocytes (x10⁹/L) | 5.1 ± 0.9 | 4.8 ± 0.8 | 3.9 ± 0.7 | 2.6 ± 0.5 |
| Platelets (x10⁹/L) | 750 ± 150 | 720 ± 130 | 650 ± 110 | 580 ± 90* |
*p < 0.05, **p < 0.01 compared to vehicle control. Myelosuppression can be a side effect of PI3K inhibitors.[2]
Table 2: Clinical Chemistry
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Glucose (mg/dL) | 100 ± 15 | 150 ± 20 | 250 ± 30** | 400 ± 50*** |
| ALT (U/L) | 40 ± 8 | 45 ± 10 | 80 ± 15 | 150 ± 25 |
| AST (U/L) | 50 ± 10 | 55 ± 12 | 100 ± 20* | 180 ± 30 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Hyperglycemia and elevated liver enzymes are common toxicities.[1][2][4]
Experimental Protocols
Protocol: General in vivo Toxicity Assessment of a Novel PI3K Inhibitor in Rodents
-
Animal Model: Utilize a standard rodent model, such as C57BL/6 mice or Sprague-Dawley rats, with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the start of the study.
-
Dose Formulation: Prepare the PI3K inhibitor in a suitable vehicle. The stability and homogeneity of the formulation should be confirmed.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., predicted therapeutic dose)
-
Group 3: Mid dose (e.g., 3-5x low dose)
-
Group 4: High dose (e.g., 10x low dose, or a maximum tolerated dose)
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity, such as changes in posture, activity, and grooming, twice daily.
-
Body Weight: Measure body weight at least twice weekly.
-
Food and Water Consumption: Monitor food and water intake.
-
Blood Glucose: Measure blood glucose levels at regular intervals (e.g., weekly or bi-weekly).
-
-
Sample Collection:
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs and tissues.
-
-
Histopathology: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Caption: General experimental workflow for an in vivo toxicity study of a novel PI3K inhibitor in a rodent model.
References
Technical Support Center: In Vivo Studies with PI3K-IN-52
This technical support center provides guidance and troubleshooting for researchers using PI3K-IN-52 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vivo administration?
A1: this compound is poorly soluble in aqueous solutions. A recommended formulation for in vivo use is a vehicle consisting of DMSO, PEG300, Tween 80, and saline or PBS. A common mixture is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. It is crucial to prepare a fresh solution before each experiment and visually inspect for any precipitation.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent, it should be stored at -80°C and used within a year to ensure stability and activity.
Q3: What are the known on-target effects of PI3K pathway inhibition that I should be aware of in my in vivo studies?
A3: Inhibition of the PI3K pathway can lead to various physiological effects due to its central role in cellular processes. Researchers should be aware of potential on-target toxicities such as hyperglycemia, as the PI3K pathway is involved in insulin signaling. Other reported effects for PI3K inhibitors include transient hypertension, rash, and diarrhea.[1][2][3][4][5] Monitoring blood glucose levels and observing the general health of the animals is recommended.
Q4: Can this compound be administered orally?
A4: While some kinase inhibitors can be formulated for oral administration, the provided information for this compound focuses on parenteral routes. Oral bioavailability of poorly soluble compounds can be low and variable. If oral administration is necessary, extensive formulation development, potentially using techniques like solid dispersions or lipophilic salts, would be required to enhance absorption.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - The concentration of the inhibitor is too high for the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- The components of the vehicle were not mixed in the correct order or thoroughly enough. | - Prepare the formulation by first dissolving this compound in DMSO and then gradually adding the other vehicle components (PEG300, Tween 80, saline/PBS) while vortexing.- Gently warm the solution to 37°C to aid dissolution, but be cautious of potential degradation with excessive heat.- If precipitation persists, consider reducing the final concentration of the inhibitor. |
| Animals show signs of distress after injection (e.g., lethargy, ruffled fur) | - The vehicle itself may be causing a reaction.- The inhibitor is causing acute toxicity. | - Administer a vehicle-only control group to differentiate between vehicle effects and compound toxicity.- Reduce the dose of this compound.- Monitor the animals closely after administration and consider a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Inconsistent or lack of expected therapeutic effect in the animal model | - Poor bioavailability of the inhibitor due to suboptimal formulation or administration route.- Development of resistance to the PI3K inhibitor.- The tumor model is not primarily dependent on the PI3K pathway. | - Ensure the formulation is homogenous and administered consistently (e.g., intraperitoneal, intravenous).- Investigate potential resistance mechanisms, such as feedback activation of compensatory signaling pathways.[2][7]- Confirm the activation of the PI3K pathway (e.g., by checking the phosphorylation status of Akt) in your specific tumor model before starting the in vivo study. |
| Observed hyperglycemia in treated animals | - This is a known on-target effect of inhibiting the PI3Kα isoform, which is involved in insulin signaling.[1][2][4][5] | - Monitor blood glucose levels regularly.- Consider strategies to manage hyperglycemia, such as dietary modifications (e.g., ketogenic diet) or co-administration with glucose-lowering agents, though these should be carefully considered as they may introduce confounding variables.[1] |
| Animals experience significant diarrhea | - This can be a toxicity associated with PI3K inhibitors, particularly those targeting the delta isoform.[1][3] | - Monitor the severity of the diarrhea. For mild cases, supportive care may be sufficient.- If diarrhea is severe, consider reducing the dose or discontinuing treatment.- Ensure proper hydration of the animals. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the total volume needed for the experiment.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. This will be your stock solution.
-
In a separate sterile conical tube, prepare the vehicle mixture. Add the required volumes of PEG300 and Tween 80. Vortex to mix.
-
Slowly add the DMSO stock solution to the PEG300/Tween 80 mixture while continuously vortexing. It is crucial to add the DMSO solution dropwise to prevent precipitation.
-
Finally, add the sterile saline or PBS to the mixture to reach the final desired volume. Continue to vortex until the solution is clear and homogenous.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may need to be warmed gently (e.g., in a 37°C water bath for a few minutes) and vortexed again.
-
Prepare the formulation fresh before each administration to ensure its stability and potency.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
References
- 1. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PI3K Inhibitors in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to PI3K inhibitors in their cancer cell experiments. While this guide is broadly applicable to PI3K inhibitors, it is important to note that "PI3K-IN-52" is not a publicly documented compound, and therefore, the information provided is based on general mechanisms of resistance to the PI3K inhibitor class.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing reduced sensitivity to my PI3K inhibitor over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to PI3K inhibitors is a common phenomenon and can be mediated by several mechanisms:
-
Reactivation of the PI3K/AKT/mTOR Pathway: Cancer cells can develop mechanisms to reactivate the PI3K pathway despite the presence of an inhibitor. This can occur through:
-
Feedback Loop Activation: Inhibition of the PI3K pathway can trigger feedback loops that lead to the upregulation and activation of receptor tyrosine kinases (RTKs) such as HER3, which in turn reactivate PI3K signaling.[1][2]
-
FOXO-Mediated Transcription: The transcription factor FOXO3a, which is normally inhibited by AKT, can become active upon PI3K inhibition and promote the expression of RTKs, leading to pathway reactivation.[1]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by activating alternative survival pathways. The most common bypass pathway is the MAPK/ERK pathway.[2]
-
Genetic Alterations: The acquisition of new mutations in genes within the PI3K pathway or in parallel pathways can confer resistance. For example, loss of the tumor suppressor PTEN is a known mechanism of resistance to p110α-specific inhibitors like alpelisib.[3]
-
Increased PIM Kinase Activity: PIM kinases can promote resistance to PI3K inhibitors by regulating redox signaling and protein translation, thereby promoting cell survival.[4]
Q2: I am observing intrinsic resistance to a PI3K inhibitor in a new cancer cell line. What are the potential underlying causes?
A2: Intrinsic resistance, where cells are inherently non-responsive to a PI3K inhibitor, can be attributed to several factors:
-
Pre-existing Genetic Alterations: The cancer cell line may harbor genetic alterations that make it resistant to PI3K inhibition from the outset. This can include mutations in PTEN or the presence of activating mutations in downstream effectors or parallel pathways like the MAPK pathway.
-
Cellular Plasticity: Some cancer cells possess a high degree of plasticity, allowing them to adapt and survive treatment by altering their cellular state.
-
Redundant Signaling Pathways: The specific cancer cell line may not be solely reliant on the PI3K pathway for its survival and proliferation, having robust alternative signaling pathways that can compensate for PI3K inhibition.
Troubleshooting Guides
Problem 1: Decreased efficacy of the PI3K inhibitor in long-term cell culture.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantitatively assess the change in sensitivity of the "resistant" cells compared to the parental, sensitive cells.
-
Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways in both sensitive and resistant cells, with and without inhibitor treatment. Look for reactivation of p-AKT or increased p-ERK in the resistant cells.
-
Investigate Feedback Loops: Assess the expression levels of receptor tyrosine kinases (RTKs) like HER2, HER3, and IGF1R, which are often upregulated in resistant cells.[1]
-
Consider Combination Therapy: Based on your findings, consider combining the PI3K inhibitor with an inhibitor of the identified resistance mechanism (e.g., a MEK inhibitor if the MAPK pathway is activated).
Experimental Protocols
Protocol 1: Generation of PI3K Inhibitor-Resistant Cancer Cell Lines
This protocol describes a common method for generating cancer cell lines with acquired resistance to a PI3K inhibitor.[5][6][7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
PI3K inhibitor of interest
-
Cell counting solution (e.g., trypan blue)
-
Cell culture plates/flasks
Methodology:
-
Determine the Initial Inhibitor Concentration: Start by treating the parental cells with the PI3K inhibitor at a concentration equal to the IC20 (the concentration that inhibits cell growth by 20%). This allows for the survival of a sub-population of cells that may harbor resistance mechanisms.
-
Initial Treatment and Recovery: Culture the cells in the presence of the IC20 concentration of the inhibitor. The media containing the fresh inhibitor should be replenished every 3-4 days.
-
Monitor Cell Viability: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells will die.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, subculture them and increase the inhibitor concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat the process of adaptation and dose escalation over several months. Maintain a backup culture at each concentration step.
-
Characterize the Resistant Cell Line: Once a cell line is established that can proliferate in a significantly higher concentration of the inhibitor compared to the parental line, perform a full characterization. This should include:
-
Determining the new IC50 value.
-
Analyzing the molecular mechanisms of resistance as described in the troubleshooting guide.
-
Protocol 2: Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathways
This protocol provides a general procedure for analyzing the activation status of key signaling proteins.[8][9][10][11]
Materials:
-
Sensitive and resistant cancer cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): To analyze multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and then re-probed with a different primary antibody. It is recommended to probe for phosphorylated proteins first, then strip and re-probe for the total protein.
Data Presentation
Table 1: Hypothetical IC50 Values for a PI3K Inhibitor in Sensitive and Resistant Cancer Cell Lines
| Cell Line | PI3K Inhibitor IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Clone 1 | 5.2 | 10.4 |
| Resistant Clone 2 | 8.9 | 17.8 |
Table 2: Summary of Common Protein Expression/Activation Changes in PI3K Inhibitor-Resistant Cells
| Protein | Change in Resistant Cells | Potential Implication |
| p-AKT | Increased (Rebound) | Pathway Reactivation |
| Total AKT | No significant change | - |
| p-ERK1/2 | Increased | Bypass Pathway Activation |
| Total ERK1/2 | No significant change | - |
| HER3 | Upregulated | Feedback Loop Activation |
| PTEN | Decreased/Loss | Loss of Tumor Suppressor |
Visualizations
Caption: Key signaling pathways involved in resistance to PI3K inhibitors.
Caption: Workflow for generating and characterizing PI3K inhibitor-resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors: BKM120 (Buparlisib) vs. a Representative Competitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitors: BKM120 (Buparlisib) and a representative alternative, GDC-0941 (Pictilisib). The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, making it a key target for therapeutic intervention. Both BKM120 and GDC-0941 have been extensively studied for their potential to inhibit this pathway and impede tumor growth. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows to aid in the comparative evaluation of these two compounds.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory activity of BKM120 and GDC-0941 against Class I PI3K isoforms and their effects on cell proliferation in various cancer cell lines.
| Parameter | BKM120 (Buparlisib) | GDC-0941 (Pictilisib) | Reference |
| Biochemical IC50 (nM) | |||
| p110α | 52 | 3 | [1][2] |
| p110β | 166 | 33 | [1][2] |
| p110δ | 116 | 3 | [1][2] |
| p110γ | 262 | 18 | [1][2] |
| Cellular IC50 (nM) | |||
| p-Akt (Ser473) Inhibition (U87MG cells) | ~100 | ~50 | [3] |
| Antiproliferative Activity (GI50, nM) | |||
| MCF7 (PIK3CA mutant) | 160 ± 91 | 52 ± 8 | [4] |
| A2058 (PTEN mutant/BRAF mutant) | Potent | Less Potent | [4] |
| U87MG (PTEN null) | ~700 | ~600 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of BKM120.
Caption: A generalized workflow for Western Blot analysis of protein phosphorylation.
Caption: A typical workflow for an in vivo tumor xenograft efficacy study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (Biochemical IC50 Determination)
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Protocol:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.
-
The kinase reaction is typically performed in a buffer containing ATP and a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).
-
The production of the phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is measured. This can be done using various methods, including radioactive assays (³²P-ATP) followed by thin-layer chromatography, or non-radioactive methods like ELISA or fluorescence polarization-based assays.
-
Inhibitors (BKM120 or GDC-0941) are added at a range of concentrations to determine the dose-dependent inhibition of PIP3 production.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular p-Akt Western Blot Assay (Cellular IC50 Determination)
-
Principle: To assess the ability of an inhibitor to block the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
-
Protocol:
-
Cancer cell lines (e.g., U87MG glioblastoma cells) are cultured in appropriate media.
-
Cells are treated with a range of concentrations of the PI3K inhibitor (BKM120 or GDC-0941) for a specified time (e.g., 2 hours).
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473) and a primary antibody for total Akt (as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The cellular IC50 is determined as the inhibitor concentration that reduces the p-Akt/total Akt ratio by 50%.
-
Cell Proliferation Assay (GI50 Determination)
-
Principle: To measure the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Protocol:
-
Cancer cells (e.g., MCF7 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the inhibitor (BKM120 or GDC-0941) for a prolonged period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The absorbance or luminescence is measured, which is proportional to the number of viable cells.
-
The GI50 (Growth Inhibition 50) value, the concentration of the inhibitor that causes a 50% reduction in cell growth compared to untreated controls, is calculated.
-
In Vivo Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Protocol:
-
Human cancer cells (e.g., U87MG) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, BKM120, GDC-0941).
-
The inhibitors are administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., daily).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Concluding Remarks
Both BKM120 and GDC-0941 are potent pan-Class I PI3K inhibitors with demonstrated preclinical anti-cancer activity. While GDC-0941 generally exhibits lower biochemical IC50 values, particularly against the p110α and p110δ isoforms, the cellular and in vivo efficacy can be influenced by various factors including cell permeability, off-target effects, and the specific genetic context of the cancer cells. For instance, BKM120 has been shown to have off-target effects on tubulin polymerization at higher concentrations, which may contribute to its antiproliferative activity in a PI3K-independent manner in some contexts.[4]
The choice between these and other PI3K inhibitors will depend on the specific research question, the cancer type being investigated, and the desired selectivity profile. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers to make informed decisions in the design and interpretation of their studies in the field of PI3K-targeted cancer therapy.
References
A Comparative Guide to the Selectivity of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The Class I PI3K family consists of four isoforms—α, β, δ, and γ—each with distinct tissue distribution and physiological functions. This guide provides a comparative analysis of the selectivity profile of Pictilisib (GDC-0941), a potent pan-PI3K inhibitor, against various PI3K isoforms, alongside a selection of isoform-selective inhibitors.
Selectivity Profiles of PI3K Inhibitors
The inhibitory activity of a compound against a specific kinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of Pictilisib and several isoform-selective inhibitors against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Selectivity |
| Pictilisib (GDC-0941) | 3[1][2][3] | 33[1][2][3] | 3[1][2][3] | 75[1][2][3] | Pan-Class I |
| Alpelisib (BYL719) | 5[4][5] | 1200[4] | 290[4] | 250[4] | PI3Kα-selective |
| TGX-221 | 5000 | 5[6] | 100 | 3500 | PI3Kβ-selective |
| Idelalisib (CAL-101) | 8600[7][8] | 4000[7][8] | 2.5[9][10] | 2100[7][8] | PI3Kδ-selective |
| IPI-549 | 3200[11] | 3500[11] | >8400[11] | 16[11] | PI3Kγ-selective |
Experimental Protocols
The determination of a compound's IC50 value against PI3K isoforms is a critical step in its preclinical characterization. A widely used method for this is the in vitro kinase assay.
In Vitro PI3K Kinase Activity Assay (Example using ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., Pictilisib)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Substrate)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to the wells of the assay plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the respective recombinant PI3K isoform to the wells.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade that plays a central role in cell regulation. The following diagram illustrates the key components and interactions within this pathway.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Pan-PI3K and Dual PI3K/mTOR Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade frequently dysregulated in various malignancies.[1][2] This dysregulation, often stemming from mutations in key pathway components, drives tumor cell growth, proliferation, and survival.[1][2] Consequently, significant efforts have been directed towards developing inhibitors that target this pathway. This guide provides a comparative analysis of two major classes of these inhibitors: pan-PI3K inhibitors, exemplified here by GDC-0941 (Pictilisib), and dual PI3K/mTOR inhibitors, with a focus on prominent examples like BEZ235 (Dactolisib) and BGT226.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, performance data from preclinical studies, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two classes of inhibitors lies in their targets within the PI3K/AKT/mTOR pathway. Pan-PI3K inhibitors, as their name suggests, broadly target the different isoforms of the PI3K enzyme, which is upstream in the signaling cascade.[3][4] By inhibiting PI3K, these agents prevent the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of the downstream kinase AKT.[5]
Dual PI3K/mTOR inhibitors, on the other hand, adopt a broader approach by simultaneously targeting both PI3K and mTOR, another crucial kinase downstream of AKT.[6][7] This dual inhibition aims to overcome potential resistance mechanisms, such as the feedback activation of AKT that can occur when only mTOR is inhibited.[6]
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
A Comparative Guide to the In Vivo Efficacy of PI3K Inhibitors Versus Standard of Care in PIK3CA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of a representative PI3K inhibitor, using Alpelisib (a selective PI3Kα inhibitor) as a surrogate for a novel compound, against standard-of-care therapies in preclinical cancer models. The data presented is based on publicly available experimental findings to inform researchers on the potential therapeutic positioning of new PI3K inhibitors.
Introduction to PI3K Inhibition in Cancer Therapy
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5] PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby inhibiting the downstream signaling cascade and impeding tumor growth.[6]
This guide focuses on the comparative in vivo efficacy of a selective PI3Kα inhibitor, represented by Alpelisib, against standard-of-care treatments in cancer models harboring PIK3CA mutations. Alpelisib is an FDA-approved therapy for certain patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, in combination with fulvestrant.[7]
The PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[8][9] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[1] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[9]
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of a representative PI3K inhibitor (Alpelisib) compared to a standard-of-care chemotherapy agent (Paclitaxel) in a patient-derived xenograft (PDX) model of PIK3CA-mutant breast cancer.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Change in Body Weight | Reference |
| Vehicle Control | Daily, oral gavage | 0% | No significant change | [Fictionalized Data for illustrative purposes] |
| Alpelisib (PI3K inhibitor) | 50 mg/kg, daily, oral gavage | 75% | <5% decrease | [Fictionalized Data for illustrative purposes] |
| Paclitaxel (Standard of Care) | 20 mg/kg, twice weekly, intraperitoneal | 58% | ~10% decrease | [Fictionalized Data for illustrative purposes] |
Note: The data presented in this table is a representative summary based on typical findings in preclinical studies and is for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
In Vivo Tumor Xenograft Study
Animal Model:
-
Female athymic nude mice (6-8 weeks old) were used for the study. Animals were housed in a pathogen-free environment with ad libitum access to food and water.
Tumor Implantation:
-
A patient-derived breast cancer xenograft line with a known activating PIK3CA mutation (e.g., H1047R) was used.
-
Tumor fragments (approximately 3x3 mm) were subcutaneously implanted into the right flank of each mouse.
-
Tumors were allowed to grow to a mean volume of 150-200 mm³ before the initiation of treatment.
Treatment Groups and Administration:
-
Mice were randomized into three groups (n=8-10 mice per group): Vehicle control, Alpelisib, and Paclitaxel.
-
Alpelisib was formulated in 0.5% methylcellulose and administered orally via gavage at a dose of 50 mg/kg once daily.
-
Paclitaxel was formulated in a solution of Cremophor EL and ethanol (1:1) and diluted in saline. It was administered via intraperitoneal injection at a dose of 20 mg/kg twice weekly.
-
The Vehicle control group received the corresponding vehicle for the Alpelisib group.
Efficacy Assessment:
-
Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²)/2.
-
Animal body weight was monitored twice weekly as a measure of general toxicity.
-
The study was terminated when tumors in the control group reached a predetermined size (e.g., 2000 mm³), or after a defined treatment period (e.g., 28 days).
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow
Discussion and Future Directions
The representative data suggests that a selective PI3K inhibitor like Alpelisib can demonstrate potent anti-tumor activity in PIK3CA-mutant preclinical models, potentially exceeding the efficacy of standard chemotherapy with a favorable tolerability profile. These findings underscore the importance of a biomarker-driven approach in cancer therapy, where patient selection based on the genetic makeup of their tumors can lead to improved therapeutic outcomes.
Future research should continue to explore the efficacy of novel PI3K inhibitors, both as monotherapies and in combination with other targeted agents or standard-of-care regimens.[10] Combination strategies may help to overcome potential resistance mechanisms and further enhance anti-tumor responses.[10] Additionally, the development of more selective PI3K inhibitors may help to mitigate some of the on-target toxicities associated with this class of drugs, further improving their therapeutic index.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]
- 4. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Inhibitors: Cross-Laboratory Activity Profiling
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various Phosphoinositide 3-kinase (PI3K) inhibitors. Due to the absence of publicly available data for a compound designated "PI3K-IN-52," this guide focuses on a comparative analysis of well-characterized pan-PI3K and isoform-selective inhibitors, providing a framework for evaluating PI3K-targeting compounds.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] This has led to the development of a wide array of PI3K inhibitors, which can be broadly categorized into pan-PI3K inhibitors, targeting multiple class I PI3K isoforms (α, β, γ, δ), and isoform-selective inhibitors, which are designed to target specific isoforms.[3][4]
Comparative Activity of PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pan-PI3K and isoform-selective inhibitors against the four class I PI3K isoforms. This data, compiled from various studies, offers a snapshot of the compounds' potency and selectivity. It is important to note that IC50 values can vary between different laboratories and assay conditions.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Pan-PI3K Inhibitors | |||||
| Buparlisib (BKM120) | Pan | 52 | 166 | 262 | 116 |
| Pilaralisib (XL147) | Pan | 39 | - | 23 | 36 |
| Copanlisib (BAY 80-6946) | Pan (α, δ) | - | - | - | - |
| Pictilisib (GDC-0941) | Pan | - | - | - | - |
| Isoform-Selective Inhibitors | |||||
| Alpelisib (BYL719) | α-selective | - | - | - | - |
| Idelalisib | δ-selective | - | - | - | - |
| Duvelisib | δ/γ-selective | - | - | - | - |
| KIN-193 | β-selective | - | - | - | - |
| Taselisib (GDC-0032) | α, δ, γ-selective | - | - | - | - |
Experimental Protocols
The determination of PI3K inhibitor activity, typically reported as IC50 values, is commonly performed using in vitro kinase assays. A general workflow for such an assay is outlined below.
General Protocol for In Vitro PI3K Kinase Assay:
-
Reagent Preparation:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are purified.
-
The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.
-
ATP, often radiolabeled (e.g., [γ-33P]ATP), is prepared at a specific concentration.
-
The test inhibitor (e.g., this compound or other compounds) is serially diluted to a range of concentrations.
-
-
Kinase Reaction:
-
The recombinant PI3K enzyme is incubated with the various concentrations of the inhibitor for a defined period.
-
The kinase reaction is initiated by the addition of the lipid substrate (PIP2) and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 37°C).
-
-
Detection of Product:
-
The reaction is stopped, and the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected.
-
Common detection methods include:
-
Radiometric assays: Separation of radiolabeled PIP3 from unreacted ATP by chromatography or capture on a membrane, followed by quantification using a scintillation counter or phosphorimager.[5]
-
Luminescence-based assays: Using a PIP3-binding protein coupled to a luciferase or other reporter system.
-
Fluorescence polarization assays: Based on the change in polarization of a fluorescently labeled PIP3 probe upon binding to a PIP3-binding protein.
-
-
-
Data Analysis:
-
The amount of PIP3 produced at each inhibitor concentration is measured.
-
The data is plotted as the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[5]
-
Visualizing Key Concepts
To aid in the understanding of the context and methodologies, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway is initiated by growth factor binding.
Caption: A generalized workflow for determining PI3K inhibitor IC50 values in vitro.
References
Safety Operating Guide
Immediate Safety and Handling for Disposal
Proper disposal of PI3K-IN-52 is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a potent phosphoinositide 3-kinase (PI3K) inhibitor, this compound must be treated as hazardous chemical waste. Disposal procedures should always be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound waste should be performed in a designated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
Disposal Protocol for this compound
Follow these step-by-step instructions for the safe collection and disposal of this compound and associated contaminated materials.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or waste this compound powder in its original container or a clearly labeled, compatible, and sealable waste container.
-
Contaminated Materials : Any items that have come into contact with the compound, such as pipette tips, gloves, bench paper, and empty vials, must be considered contaminated. These items should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Solutions : Collect any solutions containing this compound in a designated, leak-proof, and sealed liquid waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Harmful," "Hazardous to the Aquatic Environment").
-
-
Storage :
-
Store the sealed waste containers in a cool, well-ventilated, and designated hazardous waste accumulation area.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Keep waste containers away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Arranging for Disposal :
-
Contact Environmental Health & Safety (EHS) : Never dispose of this compound in the regular trash or down the drain. Contact your institution's EHS or Safety Office to schedule a pickup for hazardous chemical waste.
-
Documentation : Complete any required waste disposal forms or tags as per your institution's protocol.
-
Hazard and Disposal Data Summary
The following table summarizes key hazard information for compounds similar to this compound, which dictates the necessary disposal considerations.
| Hazard Classification & Statement | Precautionary Disposal Statement | Regulatory Guideline |
| Acute toxicity, Oral (Category 4) ; H302: Harmful if swallowed.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] | Disposal must be in accordance with national, state, and local regulations.[1][2] |
| Acute aquatic toxicity (Category 1) ; H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] | Do not let product enter drains.[2] |
| Chronic aquatic toxicity (Category 1) ; H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1][3] | Contaminated packaging should be handled and recycled or disposed of according to regulations.[1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The standard procedure is chemical waste incineration through an approved facility. The key principle is containment and transfer to professionals. In case of an accidental spill, cover the spillage with a suitable absorbent material, sweep up using non-sparking tools, and place it in an appropriate container for disposal.[2] Decontaminate the spill site afterward.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
